9-Bromo-9-borabicyclo[3.3.1]nonane 9-Bromo-9-borabicyclo[3.3.1]nonane
Brand Name: Vulcanchem
CAS No.: 22086-45-9
VCID: VC20773953
InChI: InChI=1S/C8H14BBr/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
SMILES: B1(C2CCCC1CCC2)Br
Molecular Formula: C8H14BBr
Molecular Weight: 200.91 g/mol

9-Bromo-9-borabicyclo[3.3.1]nonane

CAS No.: 22086-45-9

Cat. No.: VC20773953

Molecular Formula: C8H14BBr

Molecular Weight: 200.91 g/mol

* For research use only. Not for human or veterinary use.

9-Bromo-9-borabicyclo[3.3.1]nonane - 22086-45-9

Specification

CAS No. 22086-45-9
Molecular Formula C8H14BBr
Molecular Weight 200.91 g/mol
IUPAC Name 9-bromo-9-borabicyclo[3.3.1]nonane
Standard InChI InChI=1S/C8H14BBr/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
Standard InChI Key FYZDPIIMSZAKGP-UHFFFAOYSA-N
SMILES B1(C2CCCC1CCC2)Br
Canonical SMILES B1(C2CCCC1CCC2)Br

Introduction

Structural and Physical Properties

9-Bromo-9-borabicyclo[3.3.1]nonane (CAS No. 22086-45-9) is characterized by its molecular formula C8H14BBr and molecular weight of 200.91 g/mol . The compound features a bicyclic structure with a bromine atom substituted at the boron center. This substitution significantly enhances the electrophilicity at the boron center, making it a valuable intermediate in various organic transformations.

The physical properties of 9-Bromo-9-borabicyclo[3.3.1]nonane are summarized in the following table:

PropertyValue
Physical StateColorless liquid
Boiling Point54-59°C at 0.3-0.4 mmHg
Melting Point-17°C
Density1.315 g/cm³
11B NMRδ 83.9 ppm (singlet)

The compound exhibits specific solubility characteristics that are crucial for its handling and application in synthetic procedures. It is soluble in non-polar solvents such as pentane and dichloromethane but decomposes in ethers and alcohols .

Synthesis Methods

The preparation of 9-Bromo-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane adducts in ethereal solvents. This synthetic approach ensures the formation of a stable organoborane compound suitable for various applications. The synthesis pathway generally proceeds through:

  • Formation of the parent 9-borabicyclo[3.3.1]nonane structure

  • Bromination at the boron center to introduce the bromine atom

  • Purification to obtain the final product

The resulting compound is often supplied as a 1.0 M solution in dichloromethane due to its reactivity with air and moisture .

Chemical Reactivity

Hydroboration Reactions

9-Bromo-9-borabicyclo[3.3.1]nonane serves as an effective reagent in hydroboration reactions, adding across double bonds in alkenes to form organoboranes. These intermediates can be further oxidized to alcohols, providing a valuable method for the functionalization of olefinic substrates.

Ether Cleavage

One of the notable applications of 9-Bromo-9-borabicyclo[3.3.1]nonane is as a selective reagent for the cleavage of ethers . Its Lewis acidic character and specific steric requirements make it particularly effective for this transformation, providing a valuable tool for deprotection strategies in complex molecular synthesis.

Deoxygenation of Sulfoxides

The compound effectively promotes the deoxygenation of sulfoxides , a transformation that is valuable in various synthetic contexts, particularly in the manipulation of sulfur-containing functional groups in complex molecular settings.

Reactions with Terminal Alkynes

9-Bromo-9-borabicyclo[3.3.1]nonane adds regioselectively and stereoselectively to terminal alkynes , providing access to functionalized organoboranes that can serve as versatile intermediates in further transformations.

Conjugate Addition Reactions

The compound undergoes conjugate addition to α,β-unsaturated ketones , enabling the functionalization of these substrates in a controlled manner. This reactivity provides a valuable entry point for the construction of complex molecular frameworks.

Conversion of Organostannanes

9-Bromo-9-borabicyclo[3.3.1]nonane effectively converts vinyltins to vinylboranes , facilitating the transformation of organostannanes to organoboranes. This conversion expands the synthetic utility of tin-containing intermediates by providing access to the diverse chemistry of organoboranes.

Applications in Organic Synthesis

Polypropionate Synthesis

The compound has found significant applications in the asymmetric synthesis of polypropionates. In one notable example, a (Z)-enol ether resulting from the silylation of an ethyl ketone reacted with 9-Bromo-9-borabicyclo[3.3.1]nonane in dichloromethane (silyl/boron exchange) and subsequently with an aldehyde to produce a 12.5:1 mixture of diastereomers in 81% yield . This approach highlights the utility of the reagent in stereoselective carbon-carbon bond formation.

Suzuki-Miyaura Cross-Coupling

In synthetic organic chemistry, derivatives of this compound serve as effective reagents in Suzuki-Miyaura cross-coupling reactions. These transformations facilitate the formation of carbon-carbon bonds between aryl or vinyl substrates, expanding the synthetic versatility of the reagent.

Stereoselective Transformations

The unique reactivity profile of 9-Bromo-9-borabicyclo[3.3.1]nonane makes it valuable in stereoselective transformations. Its ability to control stereochemistry in various reactions contributes to its utility in the synthesis of stereochemically complex molecules, particularly in natural product synthesis.

Hazard TypeClassification
GHS SymbolsGHS07, GHS08
Signal WordWarning
Hazard StatementsH315, H319, H335, H336, H351, H373
Hazard CodesF, C, Xn
Risk Statements17-23/24/25-34-40-67-36/37/38

The compound is classified as pyrophoric, meaning it can ignite spontaneously upon exposure to air .

Analytical Properties

The purity of 9-Bromo-9-borabicyclo[3.3.1]nonane can be assessed through its 11B NMR spectrum, which exhibits a characteristic single resonance at δ 83.9 ppm . This spectroscopic feature serves as a valuable diagnostic tool for confirming the identity and purity of the compound.

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